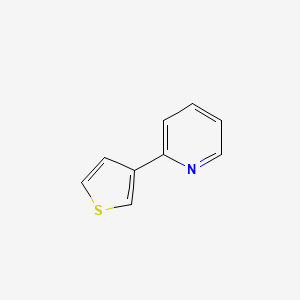

2-(3-Thienyl)pyridine

Description

Significance of Heterocyclic Frameworks in Chemical Science

Heterocyclic compounds are a vast and essential class of organic molecules that are fundamental to chemistry, biology, and materials science. openaccessjournals.com These compounds are characterized by a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijarsct.co.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these cyclic structures. ijarsct.co.in The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, distinguishing them from their carbocyclic counterparts. openaccessjournals.comijarsct.co.in

The significance of heterocyclic frameworks is underscored by their prevalence in nature and their extensive use in various scientific and industrial applications. ijarsct.co.in They form the core structure of numerous natural products, including essential biomolecules like chlorophyll, heme, and many vitamins such as thiamin (vitamin B1), riboflavin (B1680620) (vitamin B2), and nicotinamide (B372718) (vitamin B3). ijarsct.co.in Furthermore, heterocyclic motifs are a cornerstone of medicinal chemistry, with over 90% of new drugs incorporating these structures. ijraset.com Their ability to interact with biological targets makes them invaluable in the development of therapeutic agents for a wide range of diseases. ijraset.comopenmedicinalchemistryjournal.com Beyond pharmaceuticals, heterocyclic compounds are crucial in the creation of agrochemicals, advanced materials like conducting polymers and organic semiconductors, and as catalysts in organic synthesis. openaccessjournals.comijarsct.co.in

Overview of 2-(3-Thienyl)pyridine as a Versatile Heterocycle

This compound is a heterocyclic organic compound that features a pyridine (B92270) ring linked to a thiophene (B33073) ring. ontosight.ai Specifically, the two aromatic rings are connected at the 2-position of the pyridine ring and the 3-position of the thiophene ring. ontosight.ai This unique arrangement of a six-membered nitrogen-containing ring and a five-membered sulfur-containing ring results in a molecule with distinct electronic and photophysical properties. ontosight.aichemimpex.com

The synthesis of this compound is commonly achieved through cross-coupling reactions. A typical method involves the reaction of a 2-halopyridine with a 3-thienylmetal reagent, such as 3-thienylboronic acid or 3-thienylzinc bromide, which is facilitated by a palladium catalyst. ontosight.ai This synthetic versatility allows for the creation of various derivatives, enabling researchers to fine-tune the molecule's properties for specific applications. The compound's planar structure and dual aromatic systems contribute to its interesting characteristics, including fluorescence, which is valuable in the development of optical materials and sensors. ontosight.ai

| Property | Value |

|---|---|

| Molecular Formula | C9H7NS |

| Molecular Weight | 161.23 g/mol |

| IUPAC Name | 2-(thiophen-3-yl)pyridine |

| CAS Number | 21298-55-5 |

| Appearance | Data not available in search results |

| Boiling Point | Data not available in search results |

| Melting Point | Data not available in search results |

Broad Research Landscape and Potential Applications of this compound

The unique structural and electronic properties of this compound have made it a subject of considerable interest across various fields of chemical research. chemimpex.comchemimpex.com Its versatility as a building block has led to its exploration in materials science, medicinal chemistry, and catalysis. chemimpex.com

In materials science , this compound is recognized for its potential in the development of organic electronics. chemimpex.comchemimpex.com Its distinct electronic properties make it a valuable component in the synthesis of organic semiconductors and materials for photovoltaic devices. chemimpex.comchemimpex.com The ability of its derivatives to exhibit fluorescence also opens up possibilities for their use in optical materials and biosensors. ontosight.ai

The field of medicinal chemistry has also seen the exploration of this compound and its derivatives. ontosight.aichemimpex.com Research has been conducted on their potential as scaffolds in drug design, with studies investigating their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I and II, enzymes crucial for DNA replication in cancer cells. nih.gov

In catalysis and coordination chemistry , this compound serves as a ligand for creating metal complexes. chemimpex.comchemimpex.com These complexes are studied for their catalytic activity and potential applications in sensor technology. chemimpex.com The pyridine nitrogen and thiophene sulfur atoms can coordinate with metal centers, leading to the formation of stable and reactive complexes that can catalyze various organic transformations. nih.govrsc.org

| Field of Research | Specific Application/Area of Study |

|---|---|

| Materials Science | Organic semiconductors, Photovoltaic devices, Optical materials, Fluorescent probes. ontosight.aichemimpex.comchemimpex.com |

| Medicinal Chemistry | Anticancer agents (e.g., topoisomerase inhibitors), Antimicrobial and anti-inflammatory research. ontosight.ainih.gov |

| Catalysis | Ligand for metal complexes in catalysis and sensor technology. chemimpex.comchemimpex.comrsc.org |

| Organic Synthesis | Intermediate and building block for more complex heterocyclic compounds. chemimpex.comchemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINKMXOCFYGGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175565 | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21298-55-5 | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21298-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021298555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Thienyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-thienyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Thienyl Pyridine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering efficient and versatile methods for the formation of carbon-carbon bonds. The synthesis of 2-(3-thienyl)pyridine is well-suited to these techniques, which typically involve the reaction of a pyridine (B92270) derivative with a thiophene (B33073) derivative in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. For the synthesis of this compound, this typically involves the reaction of a halopyridine with a thienylboronic acid or its ester derivative. A common approach is the coupling of 2-bromopyridine with 3-thienylboronic acid.

The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand. A base is required to activate the boronic acid, with common choices including potassium carbonate, sodium carbonate, or potassium phosphate. The choice of solvent can also be critical, with common options being toluene, dioxane, or a mixture of solvents with water.

A representative Suzuki-Miyaura coupling for the synthesis of this compound is presented in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Other Transition Metal-Catalyzed Coupling Approaches

Beyond the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are effective for the synthesis of this compound. These methods offer alternative routes that may be advantageous depending on the availability of starting materials and the desired functional group tolerance.

Stille Coupling: The Stille coupling utilizes an organotin compound as the coupling partner for an organohalide. In the context of this compound synthesis, this would involve the reaction of a halopyridine with a 3-stannylthiophene derivative, such as 3-(tributylstannyl)thiophene. The reaction is catalyzed by a palladium complex, often in the presence of a ligand and sometimes with a copper(I) co-catalyst. A key advantage of the Stille coupling is the stability and ease of handling of the organotin reagents.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. The synthesis of this compound via Negishi coupling would involve the reaction of a halopyridine with a 3-thienylzinc halide. This method often proceeds under milder conditions and can be highly efficient.

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the nucleophilic partner. A 3-thienylsilane, such as 3-thienyltrimethoxysilane, can be coupled with a halopyridine in the presence of a palladium catalyst and a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the organosilane.

A comparison of these alternative coupling methods is provided in the table below.

| Coupling Reaction | Pyridine Reactant | Thiophene Reactant | Catalyst System | Key Additive |

| Stille | 2-Halopyridine | 3-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | (Optional) Cu(I) salt |

| Negishi | 2-Halopyridine | 3-Thienylzinc halide | Pd(PPh₃)₄ or Ni catalyst | None |

| Hiyama | 2-Halopyridine | 3-Thienyltrimethoxysilane | Pd(OAc)₂ / Ligand | Fluoride source (e.g., TBAF) |

Classical and Modern Cyclization Strategies

An alternative to forming the C-C bond between pre-existing pyridine and thiophene rings is to construct one of the heterocyclic rings onto the other. These cyclization strategies can provide access to a variety of substituted thienopyridine scaffolds.

Schiff Base Cyclization for Thienopyridine Scaffolds

Schiff base cyclization is a classical method for the synthesis of heterocyclic compounds. In the context of thienopyridines, this can involve the condensation of a thiophene derivative containing an aldehyde or ketone with an amine, followed by an acid-catalyzed cyclization. For example, the reaction of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde dimethyl acetal can lead to the formation of a thieno[2,3-c]pyridine (B153571) scaffold after cyclization of the intermediate Schiff base. While this specific example leads to a different isomer, similar strategies can be envisioned for the synthesis of other thienopyridine isomers.

Intramolecular Cyclization Techniques

Modern synthetic methods often employ intramolecular cyclization reactions, which can be highly efficient and regioselective. For the synthesis of thienopyridine scaffolds, this could involve the cyclization of a substituted pyridine that has a tethered thiophene precursor, or vice versa.

One such approach is the cascade synthesis of thieno[2,3-b]pyridines from 3-cyano-2-(organylmethylthio)pyridines. In this method, a suitably substituted pyridine with a thioether at the 2-position and a cyano group at the 3-position can undergo intramolecular cyclization to form the fused thieno[2,3-b]pyridine (B153569) ring system. The reaction is typically promoted by a base.

Another strategy involves the intramolecular cyclization of alkynylheteroaromatic substrates. For instance, a pyridine derivative with an appropriately positioned alkyne and a tethered nitrile group can undergo a base-promoted cyclization to form a fused pyridothiophene structure.

Functionalization and Derivatization Routes

Once the this compound core has been synthesized, it can be further modified to introduce various functional groups, leading to a diverse range of derivatives. The reactivity of the pyridine and thiophene rings towards different reagents allows for selective functionalization.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically favor substitution at the 3-position of the pyridine ring. The thiophene ring, being more electron-rich, is more susceptible to electrophilic attack, which would be expected to occur at the positions ortho and para to the pyridine substituent.

Lithiation and Reaction with Electrophiles: Directed ortho-lithiation is a powerful tool for the functionalization of pyridine rings. In this compound, the pyridine nitrogen can direct the lithiation to the adjacent C-3 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents at this position. Similarly, the thiophene ring can be lithiated, typically at the 2- or 5-position, followed by reaction with an electrophile.

C-H Activation: Direct C-H activation is a modern and atom-economical approach to functionalization. Transition metal catalysts can be used to selectively activate C-H bonds on either the pyridine or thiophene ring of this compound, allowing for the introduction of new C-C or C-heteroatom bonds. For example, palladium-catalyzed C-H arylation could be used to introduce an additional aryl group onto the thiophene ring.

Nitration of Thienylpyridine Derivatives

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring, which can then serve as a versatile intermediate for further functionalization, such as reduction to an amino group. The nitration of this compound presents a regioselectivity challenge due to the presence of two different aromatic rings with distinct electronic properties.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, and substitution, when it occurs, is typically directed to the 3- and 5-positions. abertay.ac.ukchemrxiv.org Harsh reaction conditions, such as the use of fuming sulfuric acid and nitric acid at elevated temperatures, are often required. abertay.ac.uk Conversely, the thiophene ring is more electron-rich and is readily substituted, with a strong preference for the α-positions (C2 and C5).

In the case of this compound, the pyridine ring deactivates the molecule towards electrophilic attack. However, the more nucleophilic thiophene ring is the preferred site of substitution. The nitration of pyridine itself is known to be a difficult reaction, often requiring high temperatures and yielding the 3-nitro product in low yields. nih.gov For thienylpyridine derivatives, the reaction conditions must be carefully controlled to achieve selective nitration on one of the rings. For instance, the nitration of some pyridine derivatives can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov The introduction of activating groups on the pyridine ring can facilitate this transformation.

| Derivative | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-diethylamino-6-methylpyridine | H₂SO₄/HNO₃, 266-270K | 5-nitro-2-diethylamino-6-methylpyridine | Not specified | researchgate.net |

This table illustrates the nitration of a substituted pyridine, providing a general context for the reaction conditions that might be adapted for thienylpyridine derivatives.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridines, particularly at the 2- and 4-positions, which are electronically deficient and can stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.com The presence of a good leaving group, such as a halogen, is typically required for this reaction to proceed efficiently.

In this compound derivatives, the pyridine ring is susceptible to nucleophilic attack. For example, 2-halopyridines can react with various nucleophiles, including thiolates, alkoxides, and amines, to yield the corresponding substituted products. sci-hub.se Microwave-assisted synthesis has been shown to significantly accelerate these reactions. sci-hub.se The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by a more electronegative halogen. sci-hub.se

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Iodopyridine | PhSNa | HMPA, ~100°C, 0.5-3 min (microwave) | 2-Phenylthiopyridine | 99 | sci-hub.se |

| 2-Bromopyridine | MeSNa | HMPA, ~100°C, 3 min (microwave) | 2-Methylthiopyridine | 98 | sci-hub.se |

| 2-Chloropyridine | PhCH₂OH | NMP, ~150°C, 5 min (microwave) | 2-Benzyloxypyridine | 81 | sci-hub.se |

This table provides examples of nucleophilic substitution on simple halopyridines, which are foundational for understanding the reactivity of halogenated this compound derivatives.

Electrophilic Aromatic Substitution on the Thienyl Moiety

The thiophene ring is significantly more reactive towards electrophiles than the pyridine ring. Electrophilic substitution on the 3-substituted thiophene moiety of this compound is expected to occur preferentially at the C2 or C5 position of the thiophene ring, which are the most nucleophilic positions.

Halogenation is a common electrophilic aromatic substitution reaction. The bromination of pyridine itself requires harsh conditions, typically using bromine in fuming sulfuric acid, and yields mainly 3-bromopyridine. abertay.ac.uk In contrast, thiophene and its derivatives are much more readily halogenated. For this compound, selective halogenation of the thiophene ring can be achieved under milder conditions than those required for the pyridine ring. A method for the 3-selective halogenation of pyridines has been developed using a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for milder reaction conditions. chemrxiv.orgnih.govnsf.gov

| Substrate | Reagent | Conditions | Product | Selectivity | Yield (%) | Reference |

| 2-Phenylpyridine | NIS | rt, 5 min | 2-Phenyl-3-iodopyridine | >20:1 | 92 | nsf.gov |

| 2-Phenylpyridine | NBS | -78°C, CH₂Cl₂ | 2-Phenyl-3-bromopyridine | >20:1 | 92 | nsf.gov |

This table illustrates a modern method for the selective halogenation of the pyridine ring, which could potentially be adapted for the thienyl moiety under different conditions.

Reduction Reactions for Amine Functionalization

The reduction of a nitro group to an amine is a crucial transformation in the synthesis of many biologically active compounds. This can be achieved using a variety of reducing agents. Catalytic hydrogenation is a widely used and efficient method for this purpose. sioc-journal.cncommonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel, with hydrogen gas as the reductant. commonorganicchemistry.com This method is generally clean and high-yielding.

Other reagents for nitro group reduction include metals in acidic media, such as iron or zinc in acetic acid, and tin(II) chloride. commonorganicchemistry.com These methods are often chemoselective, allowing for the reduction of a nitro group in the presence of other reducible functional groups. For nitro derivatives of this compound, these standard reduction methods are expected to be effective.

| Catalyst/Reagent | Reductant | Substrate Type | Product | Key Features | Reference |

| Pd/C | H₂ | Aromatic and aliphatic nitro compounds | Primary amines | High efficiency, but can reduce other functional groups | commonorganicchemistry.com |

| Raney Nickel | H₂ | Nitro compounds | Primary amines | Useful for substrates sensitive to dehalogenation | commonorganicchemistry.com |

| Fe | Acidic media (e.g., AcOH) | Nitro compounds | Primary amines | Mild and chemoselective | commonorganicchemistry.com |

| Zn | Acidic media (e.g., AcOH) | Nitro compounds | Primary amines | Mild and chemoselective | commonorganicchemistry.com |

| SnCl₂ | - | Nitro compounds | Primary amines | Mild and chemoselective | commonorganicchemistry.com |

This table summarizes common methods for the reduction of nitro groups to amines, which are applicable to nitro-2-(3-thienyl)pyridine derivatives.

Advanced Synthetic Approaches

Modern synthetic organic chemistry has provided powerful tools for the construction of complex heterocyclic systems like this compound. These advanced methods often offer greater efficiency, modularity, and access to a wider range of derivatives compared to more traditional approaches.

Three-Component Ring Transformation Reactions

Three-component reactions are highly efficient processes in which three different starting materials come together in a single operation to form a more complex product. The Gewald reaction is a well-known multi-component reaction for the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.netsemanticscholar.org This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophene can be a versatile precursor for the synthesis of fused thienopyridine systems.

The synthesis of thieno[2,3-b]pyridines, which are isomers of this compound, has been achieved starting from 2-aminothiophenes. nih.govsciforum.netmdpi.com For example, the reaction of a 3-cyanopyridine-2(1H)-thione with a compound containing a halogen adjacent to an active methylene group can lead to the formation of a thieno[2,3-b]pyridine scaffold. abertay.ac.uk

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product | Reference |

| Ketone/Aldehyde | α-Cyanoester | Sulfur | Amine (e.g., morpholine, diethylamine) | 2-Aminothiophene | wikipedia.orgresearchgate.netsemanticscholar.org |

This table outlines the general components of the Gewald reaction, a key three-component reaction for the synthesis of thiophene precursors to thienopyridines.

Grignard Reagent Additions and Functionalization

Grignard reagents are powerful carbon-based nucleophiles that are widely used for the formation of carbon-carbon bonds. In the context of this compound synthesis, Grignard reagents play a crucial role in cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a prominent example, where an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst. nih.govacs.orgorgsyn.orgclaremont.edu The synthesis of this compound can be efficiently achieved by the Suzuki coupling of 3-thienylboronic acid with a 2-halopyridine (e.g., 2-bromopyridine). nih.govorgsyn.org

Furthermore, Grignard reagents can be used for the direct functionalization of the pyridine ring. The reaction of a Grignard reagent with a pyridine N-oxide can lead to the introduction of a substituent at the 2-position. Additionally, the generation of pyridyne intermediates from halopyridines, followed by trapping with Grignard reagents, allows for the regioselective difunctionalization of the pyridine ring. nih.gov

| Pyridine Precursor | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |

| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | 2-(2-Thienyl)pyridine (B1198823) | 89 | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Methyl-5-phenylpyridin-3-amine | 85 | nih.gov |

This table presents examples of Suzuki cross-coupling reactions for the synthesis of thienyl- and aryl-substituted pyridines, demonstrating the utility of this method for constructing the this compound scaffold.

Photochemical Radical Coupling Reactions

Photochemical methods, particularly those involving radical intermediates, present a powerful tool for the formation of carbon-carbon bonds. The synthesis of 3-heteroarylpyridines, including this compound, can be achieved through the photolysis of a suitable pyridine precursor in the presence of a five-membered aromatic heterocycle like thiophene. This approach offers a potentially general and straightforward preparation of these valuable compounds rsc.org.

One documented method involves the photolysis of 3-iodopyridine in the presence of thiophene. This reaction proceeds via a radical mechanism, leading to the formation of 3-heteroaryl derivatives of pyridine rsc.org. While specific details for the synthesis of this compound were not provided in the context of a broader study, the general principle suggests a viable synthetic route.

In a related context, visible-light-promoted protocols have been successfully employed for the synthesis of functionalized thieno[2,3-b]pyridines. For instance, the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines in the presence of diorganyl diselenides is promoted by blue LED irradiation. This process involves the homolytic cleavage of the Se-Se bond to generate the reactive selenium species, highlighting the utility of visible light in promoting radical reactions for heterocycle synthesis tandfonline.com.

Furthermore, the functionalization of pyridines through pyridinyl radicals generated photochemically has been reported. This involves the single-electron reduction of pyridinium ions, which can then couple with other radical species acs.orgnih.gov. This novel mechanism allows for distinct positional selectivity in pyridine functionalization, diverging from classical Minisci-type reactions acs.orgnih.gov. While not a direct synthesis of this compound, this methodology showcases the potential of photochemical radical-radical cross-coupling for the formation of C-C bonds involving a pyridine ring.

A proposed mechanism for the photochemical synthesis of this compound could involve the following key steps:

Photoexcitation: A photosensitizer absorbs light and transfers energy to a precursor, or a precursor molecule directly absorbs light.

Radical Generation: Homolytic cleavage of a bond in a precursor molecule (e.g., a halogenated pyridine) generates a pyridyl radical. Concurrently, a thienyl radical can be generated from a suitable thiophene derivative.

Radical Coupling: The pyridyl and thienyl radicals combine to form the desired this compound product.

Detailed research findings on the direct photochemical radical coupling to form this compound are still emerging. However, the principles established in related photochemical reactions provide a strong foundation for the development of such synthetic strategies.

Regioselective C-H Bond Functionalization Strategies

Regioselective C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of biaryl compounds, including this compound. This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. The direct arylation of thiophenes with pyridine derivatives, or vice versa, is a key strategy in this context.

Palladium-catalyzed direct C-H arylation is a prominent method for this transformation. The reaction typically involves the coupling of an aryl halide with an unfunctionalized heterocycle in the presence of a palladium catalyst, a ligand, and a base core.ac.uk. For the synthesis of this compound, this could involve either the arylation of thiophene at the 3-position with a 2-halopyridine or the C-H functionalization of pyridine at the 2-position with a 3-halothiophene.

Research has demonstrated the feasibility of direct C-H arylation of thiophenes at both the C2 and C3 positions. The control of regioselectivity is a significant challenge, as heterocyclic substrates often contain multiple C-H bonds with similar reactivities researchgate.net. However, by carefully selecting the starting materials and optimizing reaction conditions, selective functionalization can be achieved. For instance, a palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes has been developed for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives nih.gov.

The direct arylation of thiophene derivatives with various aryl bromides, including heteroaryl bromides, has been studied extensively. Optimization of reaction conditions often involves screening different palladium sources, ligands, bases, and solvents core.ac.ukorganic-chemistry.org. For example, the use of a phosphine-free bis(alkoxo)palladium complex has been shown to be efficient for the direct C-H arylation of thiophenes at the C2 position with low catalyst loading organic-chemistry.org.

Continuous flow chemistry has also been applied to the direct arylation of thiophene derivatives, offering improved efficiency and scalability. By using a packed-bed reactor with a solid base, reliable methodologies for thiophene arylation in flow have been developed, achieving high yields within short residence times core.ac.ukunipd.it.

The table below summarizes representative conditions for the direct C-H arylation of thiophene derivatives, which can be adapted for the synthesis of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | Toluene | 110 | - | mdpi.com |

| Pd(OAc)₂ | PCy₃·HBF₄ | PivOH, K₂CO₃ | DMF | 100 | Good | mdpi.com |

| Bis(alkoxo)palladium complex | None | K₂CO₃ | DMAc | 100 | Good to Excellent | organic-chemistry.org |

| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ (solid) | DMA | 140 | up to 90 | core.ac.uk |

| PdCl₂ | None | K₂CO₃ | ChCl/Gly (1:2) | - | - | acs.org |

| Pd(OAc)₂ | None | - | - | - | Good | researchgate.net |

This table presents a summary of conditions from various studies on direct arylation of thiophenes and may require optimization for the specific synthesis of this compound.

Furthermore, rhodium N-heterocyclic carbene catalysts have been investigated for the selective C-H bond functionalization of 2-(2-thienyl)pyridine, indicating the potential for such catalytic systems in the functionalization of related isomers like this compound jst.go.jp. The functionalization of the pyridine ring itself via C-H activation is also a well-explored area, with methods for regioselective functionalization at the 2, 3, and 4-positions being developed eurekaselect.com. These strategies could potentially be applied to the direct thienylation of a pyridine C-H bond.

Coordination Chemistry and Ligand Applications of 2 3 Thienyl Pyridine

Ligand Design and Binding Modes

The manner in which 2-(3-thienyl)pyridine binds to a metal center is fundamental to the structure and properties of the resulting complex. Its coordination behavior is primarily dictated by the nitrogen atom of the pyridine (B92270) ring and the potential, though often limited, involvement of the thiophene (B33073) moiety.

This compound typically functions as a monodentate ligand, coordinating to metal ions through the lone pair of electrons on the pyridine nitrogen atom. This is the most common and electronically favored mode of coordination. In complexes with ligands like 3-pyridine aldoxime, coordination with Zn(II) occurs exclusively through the pyridyl nitrogen, with other potential donor groups on the ligand remaining uncoordinated. nih.gov

Bidentate coordination involving the this compound framework is generally observed in derivative forms of the ligand, where an additional donor atom is synthetically introduced. For instance, in complexes of Cu(II), Zn(II), and Co(II) with N-(pyridyl)-3-thienylalkyl-carboxamide ligands, bidentate chelation occurs through the pyridine nitrogen and the carbonyl oxygen of the amide group. nih.gov This N,O-bidentate mode is crucial for the formation of stable chelate rings.

A significant aspect of the coordination chemistry of thienylpyridines is the potential participation of the thiophene sulfur atom. For the 2-(2-thienyl)pyridine (B1198823) isomer, N,S-bidentate chelation is common. However, in the case of this compound, the involvement of the thiophene sulfur in coordination is sterically and electronically less favorable.

Studies on carboxamide derivatives of 3-thienyl pyridine have shown that the thiophene ring remains uncoordinated, as confirmed by infrared spectroscopy. nih.gov More definitive evidence comes from comparative studies on cobalt(II) complexes used in ethylene (B1197577) oligomerization. acs.org Density Functional Theory (DFT) calculations suggest that only the thien-2-yl ring isomer allows for the coordination of the sulfur atom to the cobalt center in the catalytically active species, whereas the 3-thienyl sulfur does not. acs.org This non-coordinating nature of the 3-thienyl sulfur is a key feature distinguishing its chemistry from that of its 2-thienyl counterpart, often leading to different structures and reactivity in the resulting metal complexes. acs.org However, the thiophene ring can be involved in coordination through C-H bond activation (cyclometalation), forming a direct metal-carbon bond, which is a distinct binding mode from sulfur coordination.

Synthesis and Characterization of Metal Complexes

The unique binding characteristics of this compound and its derivatives have been utilized to synthesize a range of metal complexes with interesting structural and physical properties.

The reaction of this compound (also referred to as 2,3'-thienylpyridine) with palladium(II) acetate (B1210297) leads to the formation of di-μ-acetate bridged dimeric complexes. aip.org In these structures, the ligand undergoes cyclometalation, where a C-H bond on the thiophene ring is activated to form a direct Pd-C bond. aip.org NMR and crystallographic data have shown that the ligand can coordinate to the Palladium(II) center in different ways, forming linkage isomers through C-H activation at either the C2 or C4 position of the thiophene ring. aip.org

While research on cyclometalated Platinum(II) complexes has extensively focused on the 2-(2'-thienyl)pyridine isomer, the general reactivity pattern involves similar C-H activation to form stable Pt-C bonds. scispace.comnih.gov For example, photochemically induced cyclometalation is a known route to produce such complexes. nih.gov

Table 1: Selected Palladium(II) Complexes with this compound

| Complex Formula | Ligand | Metal Center | Key Features |

| [Pd(C^N)(μ-O2CCH3)]2 | This compound | Palladium(II) | Cyclometalated, di-μ-acetate bridged dimer; exists as syn and anti isomers. aip.org |

| cis-[Pd(2,3′thpy)2] | This compound | Palladium(II) | Synthesized via double C–H bond activation. aip.org |

This compound has been successfully used to create highly phosphorescent cyclometalated Iridium(III) complexes. koreascience.kr These are of significant interest for applications in organic light-emitting diodes (OLEDs). Both homoleptic and heteroleptic complexes have been synthesized and characterized. koreascience.kr

The homoleptic complex, tris[this compound]iridium(III) (Ir(3thpy)3), and the heteroleptic complex, bis2-(3-thienyl)pyridineiridium(III) ([Ir(3thpy)2(acac)]), exhibit strong luminescence. koreascience.kr The heteroleptic complex, in particular, shows yellow light emission and has been identified as a promising material for use as a dopant in OLED fabrication. koreascience.kr

Table 2: Selected Iridium(III) Cyclometalated Complexes with this compound

| Complex Formula | Ligand(s) | Metal Center | Photophysical Properties |

| Ir(3thpy)3 | This compound | Iridium(III) | Quantum efficiency of 53%; green light emission. koreascience.kr |

| [Ir(3thpy)2(acac)] | This compound, Acetylacetonate | Iridium(III) | Yellow light emission (557 nm in solid state). koreascience.kr |

The coordination chemistry of this compound with first-row transition metals like copper, zinc, and cobalt has been primarily explored using derivatized ligands. In a series of complexes with N-(pyridyl)-3-thienylalkyl-carboxamide ligands, the metal centers are coordinated by the pyridine nitrogen and the amide carbonyl oxygen. nih.gov X-ray crystallography of these complexes revealed distorted square pyramidal or tetragonally distorted octahedral geometries for Cu(II) and Zn(II), while the Co(II) complex adopted a tetrahedral geometry. nih.gov

In related thiosemicarbazone derivatives of 6-(3-thienyl)pyridine, copper(II) complexes are formed where the ligand acts in a tridentate fashion, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the thiolate sulfur. aip.orgaip.org Studies on zinc(II) complexes with pyridine-based ligands also show coordination primarily through the nitrogen donors, forming mononuclear or dinuclear structures depending on the specific ligand and reaction conditions. nih.gov For cobalt(II), the choice of the thienylpyridine isomer (2-thienyl vs. 3-thienyl) in iminopyridine ligands dramatically impacts catalytic activity, a difference attributed to the non-coordinating ability of the 3-thienyl sulfur atom. acs.org

Table 3: Selected Cu(II), Zn(II), and Co(II) Complexes with this compound Derivatives

| Complex Type | Ligand Derivative | Metal Center | Observed Geometry |

| Cu(L)2(H2O)22 | N-(2-pyridylmethyl)-3-thenylcarboxamide | Copper(II) | Tetragonally distorted octahedral nih.gov |

| Zn(L)2(H2O)22 | N-(2-pyridylmethyl)-3-thenylcarboxamide | Zinc(II) | Tetragonally distorted octahedral nih.gov |

| [Co(L)Cl2] | N-(2-methylpyridyl)-3-thenylcarboxamide | Cobalt(II) | Distorted tetrahedral nih.gov |

| [Cu(L)Cl]Cl·H2O | 6-(3-thienyl)pyridine-2-thiosemicarbazone | Copper(II) | Square planar aip.org |

Silver(I) Complexes and Supramolecular Assembly

The ability of multidentate organic ligands to form intricate coordination networks with metal ions is a cornerstone of supramolecular chemistry. Silver(I) ions are particularly favored in the construction of these architectures due to their flexible coordination geometry. While specific studies on the supramolecular assembly of silver(I) with this compound are not extensively documented, the behavior of related thienyl-containing ligands provides significant insights into the potential structures.

Research on bis(thienyl)quinoxaline ligands complexed with silver(I) nitrate (B79036) has shown that the metal ion preferentially coordinates to the nitrogen atoms of the quinoxaline (B1680401) rings. chemrxiv.orgscilit.com In these complexes, the thienyl rings did not participate in direct N,S-bidentate coordination. chemrxiv.orgscilit.com Instead, the supramolecular structure is influenced by factors such as π-π stacking interactions between the aromatic rings and weak coordination of the counter-anion (e.g., nitrate) to the silver center. chemrxiv.org For instance, in a bis(2,3-dithien-3'-ylquinoxaline-N-)-(nitrito-O)-silver(I) complex, the silver ion is coordinated to the nitrogen atoms of two quinoxaline ligands and one oxygen atom of a nitrate anion, resulting in a distorted linear geometry. chemrxiv.org

Catalytic Applications of Metal-2-(3-Thienyl)pyridine Complexes

The electronic properties of the this compound ligand are of significant interest in the field of catalysis. The position of the sulfur atom in the thienyl ring relative to the coordinating nitrogen atom can have a profound impact on the activity and selectivity of metal complexes in catalytic reactions, particularly in the oligomerization and polymerization of ethylene.

Ethylene Oligomerization and Polymerization

Iron and cobalt complexes featuring pyridine-based ligands have emerged as highly active catalysts for ethylene oligomerization and polymerization. mdpi.comdntb.gov.uaresearchgate.net The catalytic performance of these systems can be finely tuned by modifying the steric and electronic properties of the ligand framework. While direct catalytic data for this compound complexes in this context is limited, extensive research on closely related 6-(thienyl)-2-(imino)pyridine cobalt(II) complexes provides a clear illustration of the potential applications. unam.mxacs.org

These cobalt complexes, when activated with methylaluminoxane (B55162) (MAO), become active for ethylene conversion. unam.mxacs.org The nature of the product, whether it be short-chain α-olefins (oligomerization) or polyethylene (B3416737) (polymerization), is strongly dependent on the substitution pattern of the ligand, particularly the position of the sulfur atom in the thienyl ring.

Influence of Thienyl Sulfur Atom Position on Catalytic Activity

A key finding in the study of 6-(thienyl)-2-(imino)pyridine cobalt(II) catalysts is the dramatic effect of the thienyl sulfur atom's position on the reaction outcome. unam.mxacs.org When the sulfur atom is in the 2-position of the thienyl ring, the cobalt catalyst, upon activation with MAO, primarily produces a range of linear α-olefins from C4 to C14, following a Schulz-Flory distribution. unam.mxacs.org In stark contrast, when the sulfur atom is moved to the 3-position, as in a derivative of this compound, the catalytic selectivity shifts almost exclusively to the production of 1-butene. unam.mxacs.org

This regiochemical effect is attributed to the ability of the thien-2-yl sulfur to participate in hemilabile coordination to the cobalt center in the activated species, which is not possible for the thien-3-yl group due to steric constraints. unam.mxacs.org This difference in coordination behavior directly influences the mechanism of ethylene insertion and chain termination, leading to the observed divergence in product distribution.

Catalytic Activity of Cobalt(II) Complexes in Ethylene Oligomerization

| Complex | Thienyl Substituent Position | Product Distribution | Selectivity for 1-Butene (%) | Reference |

|---|---|---|---|---|

| Co(II)-[6-(2-thienyl)-2-(imino)pyridine] | 2 | C4-C14 α-olefins | Varies | unam.mxacs.org |

| Co(II)-[6-(3-thienyl)-2-(imino)pyridine] | 3 | Primarily 1-Butene | >95 | unam.mxacs.org |

Spin State Changes and Activation Mechanisms in Catalysis

The activation of these cobalt(II) precatalysts with MAO is accompanied by a change in the spin state of the metal center. unam.mxacs.org The initial cobalt(II) complexes are typically in a high-spin tetrahedral state. unam.mxacs.org However, upon activation, in-situ Electron Paramagnetic Resonance (EPR) spectroscopy experiments have shown the formation of low-spin cobalt(II) species. unam.mxacs.org This spin state change is a crucial step in the formation of the catalytically active species.

The transition from a high-spin to a low-spin state can significantly impact the reactivity of the metal center, influencing substrate binding, insertion, and chain transfer steps. chemrxiv.org In the context of iron and cobalt catalysts for ethylene polymerization, the spin state of the active species is a key determinant of catalytic activity and product characteristics. chemrxiv.org Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand these activation mechanisms and the role of the ligand in stabilizing different spin states. unam.mxacs.org For the 6-(thienyl)-2-(imino)pyridine cobalt catalysts, DFT calculations suggest that only the thien-2-yl group can coordinate to the cobalt center in the MAO-activated system, which correlates with the observed differences in catalytic behavior. unam.mxacs.org This highlights the intricate relationship between ligand structure, metal spin state, and catalytic performance.

Medicinal Chemistry and Biological Activity of 2 3 Thienyl Pyridine Derivatives

Antimicrobial Properties

Derivatives of the 2-(3-thienyl)pyridine scaffold have demonstrated notable antimicrobial properties, with studies revealing their potential against various bacterial and fungal strains. rsc.org

Antibacterial Activities

Thienopyridine derivatives, which are structurally related to this compound, have shown efficacy against both Gram-positive and Gram-negative bacteria. rsc.org For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have exhibited significant antibacterial activity, particularly against Gram-negative strains like Escherichia coli. researchgate.net Some of these compounds have been found to inhibit E. coli topoisomerase II (DNA gyrase and topoisomerase IV) enzymes, suggesting a clear mechanism for their antibacterial action. researchgate.net Docking studies have also suggested that 3-aminothieno[2,3-b]pyridine derivatives could be effective against Bacillus anthracis. asianpubs.org

Specific examples of antibacterial activity include:

Thieno[2,3-b]pyridines: Showed potent dual inhibition of DNA gyrase and topoisomerase IV in E. coli. researchgate.net

2-((4-(Benzo[d] researchgate.netdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide: Demonstrated low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Escherichia coli, and Streptococcus mutans. researchgate.net

Thiourea derivatives incorporating thieno[2,3-b]pyridine: Exhibited excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antibacterial Activity of this compound Derivatives

| Compound Class | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridines | Escherichia coli (Gram-negative) | Potent dual inhibition of DNA gyrase and topoisomerase IV. | researchgate.net |

| 2-((4-(Benzo[d] researchgate.netdioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Streptococcus mutans (Gram-positive) | Low Minimum Inhibitory Concentrations (MIC). | researchgate.net |

| Thiourea derivatives with thieno[2,3-b]pyridine | Gram-positive and Gram-negative bacteria | Excellent antimicrobial activity. | researchgate.net |

| 3-Aminothieno[2,3-b]pyridine derivatives | Bacillus anthracis | Potential activity suggested by docking studies. | asianpubs.org |

Antifungal Activities

The this compound scaffold has also been incorporated into compounds with significant antifungal properties. rsc.orgtandfonline.com For instance, new 2-aryl-1-azolyl-3-thienylbutan-2-ols have shown broad-spectrum activity against major human pathogenic fungi, including Candida albicans and Aspergillus fumigatus. tandfonline.com These compounds were effective even against fluconazole-resistant strains, suggesting they may overcome common resistance mechanisms like efflux pumps. tandfonline.com Additionally, certain thieno[2,3-b]pyridine derivatives have demonstrated notable inhibitory effects against Candida albicans and Aspergillus niger. frontiersin.org

Key findings in antifungal research include:

2-Aryl-1-azolyl-3-thienylbutan-2-ols: Exhibited broad-spectrum antifungal activity and were effective against resistant Candida glabrata mutants. tandfonline.com

Selenopheno[2,3-b]pyridines: Certain derivatives showed prominent activity against C. albicans and A. niger at higher concentrations. frontiersin.org

Thieno[2,3-b]pyridine derivatives: Some compounds incorporating this moiety have been synthesized and tested for their antifungal activity against Aspergillus niger and Fusarium oxysporium. researchgate.net

Antifungal Activity of this compound Derivatives

| Compound Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-Aryl-1-azolyl-3-thienylbutan-2-ols | Candida albicans, Aspergillus fumigatus, Candida glabrata (including resistant strains) | Broad-spectrum activity, effective against resistant mutants. | tandfonline.com |

| Selenopheno[2,3-b]pyridines | Candida albicans, Aspergillus niger | Prominent inhibition at higher concentrations. | frontiersin.org |

| Thieno[2,3-b]pyridine derivatives | Aspergillus niger, Fusarium oxysporium | Investigated for antifungal properties. | researchgate.net |

Anticancer and Antiproliferative Investigations

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Survivin Inhibition)

A significant mechanism through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization. mdpi.comnih.govnih.gov Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and apoptosis. Several series of thieno[2,3-c]pyridine (B153571) and thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on tubulin. mdpi.comnih.govnih.gov For example, 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-alkoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives inhibit cancer cell growth and induce apoptosis by disrupting microtubule formation. mdpi.com

Another targeted mechanism is the inhibition of survivin, an anti-apoptotic protein often overexpressed in cancer cells. Certain 3-cyano-2-substituted pyridine (B92270) derivatives have been shown to act as survivin inhibitors, leading to apoptosis in cancer cells. ekb.eg The lipophilicity of these compounds appears to play a role in their affinity for survivin. ekb.eg

Other mechanisms of action include:

Topoisomerase Inhibition: Some 2-(thienyl)-4-furyl-6-aryl pyridine derivatives have shown inhibitory activity against topoisomerase I and II, enzymes essential for DNA replication. researchgate.netnih.gov

Hsp90 Inhibition: Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins. mdpi.com

Metabolic Disruption: Some thienyl-pyridine derivatives have been observed to alter glycolytic pathways in cancer cells, disrupting their metabolism. mdpi.com

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for the cytotoxic activity of this compound derivatives. For instance, in a series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives, the presence of a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was found to be important for topoisomerase II inhibition. researchgate.netnih.gov

In another study on 2,4-diaryl benzofuro[3,2-b]pyridine derivatives, the presence of a 2-furyl or 2-thienyl group in combination with a 4-(furan-2-yl)benzofuro[3,2-b]pyridine skeleton was more critical for topoisomerase inhibitory activity than a pyridyl moiety. researchgate.net

For thieno[2,3-c]pyridine derivatives acting as Hsp90 inhibitors, a thiomorpholine-substituted compound showed the highest percentage of inhibition against breast cancer cell lines, highlighting the importance of the heterocyclic secondary amine substituent. mdpi.com

Anti-inflammatory and Analgesic Potentials

The this compound scaffold has also been explored for its anti-inflammatory and analgesic properties. acs.orgacs.org Pyridine derivatives, in general, are known to possess anti-inflammatory activities. researchgate.net A study on pyridine- and thiazole-based hydrazides demonstrated their potential as anti-inflammatory agents. acs.org Furthermore, some thienopyridine derivatives have been reported to exhibit anti-inflammatory properties. researchgate.net

For example, a series of novel pyridines were synthesized and evaluated for their in vitro anti-inflammatory activity, with some compounds showing promising effects compared to the reference drug diclofenac. acs.org The anti-inflammatory potential of these compounds is an active area of research, aiming to develop new therapeutic agents for inflammatory conditions.

Antiviral Activities

Derivatives of the thieno[2,3-b]pyridine class, which are related to this compound, have shown promise as antiviral agents. Research into these compounds has revealed activity against several viruses, including Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV), and Mayaro virus (MAYV). d-nb.infowipo.intrsc.orgnih.gov

A series of ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit HSV-1. d-nb.info One compound from this series demonstrated a significant inhibitory activity of over 86% at a concentration of 50 μM, with minimal cellular toxicity, suggesting a selective effect on the viral replication cycle. d-nb.info Further studies have also highlighted the potential of thieno[2,3-b]pyridine derivatives as inhibitors of HIV replication. wipo.intrsc.org

More recently, the antiviral effects of seven new thieno[2,3-b]pyridine derivatives were tested against MAYV, an alphavirus that causes fever and long-lasting joint pain. nih.gov All seven derivatives effectively reduced viral production in Vero cells at non-toxic concentrations. One of the most promising molecules was found to act at both early and late stages of the viral replication cycle, including affecting virus morphogenesis. nih.gov These findings underscore the potential of the thieno[2,3-b]pyridine scaffold in the development of broad-spectrum antiviral drugs. tandfonline.comnih.gov

Table 1: Antiviral Activity of Selected Thieno[2,3-b]pyridine Derivatives

| Compound Class | Virus | Key Findings | Reference |

|---|---|---|---|

| Ethyl 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylates | HSV-1 | One derivative showed >86% inhibition at 50 μM. | d-nb.info |

| Thieno[2,3-b]pyridine derivatives | HIV | Investigated as replication inhibitors. | wipo.intrsc.org |

Central Nervous System (CNS) Disorders Research

The this compound framework has been a fruitful starting point for the discovery of agents targeting CNS disorders, including psychosis and depression. nih.gov

Antipsychotic Activity and Dopamine (B1211576)/Serotonin (B10506) Receptor Interactions

The development of atypical antipsychotic drugs has largely focused on modulating dopamine D2 and serotonin 5-HT2A receptors to alleviate symptoms of psychosis with a lower risk of extrapyramidal side effects. amazonaws.com The therapeutic efficacy of antipsychotic medications is often linked to their binding affinities for these and other receptors like 5-HT1A and 5-HT2C. nih.govnih.gov

Research into heterocyclic compounds as potential antipsychotics has included derivatives of this compound. For instance, a series of 3-benzisothiazolylpiperazine derivatives were investigated, showing potent D2 and 5-HT2A antagonist activity. doi.org While not directly this compound derivatives, this research highlights the strategy of targeting these key receptors. The goal is to achieve a balanced receptor profile, combining D2 receptor affinity with a favorable 5-HT2A/D2 ratio, which is characteristic of atypical antipsychotics like clozapine. amazonaws.comdoi.org The design of novel pyridine-carboxamide derivatives has also been pursued with the aim of blocking both D2 and 5-HT2A receptors. amazonaws.com

Antidepressant Properties

Several classes of this compound derivatives have been investigated for their potential as antidepressants. The mechanism of action for many antidepressants involves the inhibition of neurotransmitter reuptake, such as serotonin (5-HT) and norepinephrine (B1679862) (NE). nih.gov

One study focused on a series of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives, which were evaluated for their ability to inhibit the uptake of NE and 5-HT. nih.gov Several compounds in this series showed significant inhibition of both neurotransmitters, while others were selective for either NE or 5-HT. Optimal activity was observed when lipophilic substituents were introduced at the 4-position of the phenyl ring and less lipophilic groups at the 2-position of the thiophene (B33073) ring. nih.gov

Another series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and tested for antidepressant activity using the forced swim test (FST). mdpi.comnih.govresearchgate.net The most potent compound, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) , significantly reduced immobility time without affecting spontaneous motor activity. mdpi.comnih.govresearchgate.net This compound was also found to increase 5-HT concentrations in the mouse brain, and molecular docking studies suggested a significant interaction with the 5-HT1A receptor. mdpi.comnih.govresearchgate.net

Table 2: Antidepressant Activity of a Thieno[2,3-e]pyridine Derivative (Compound 4i) in the Forced Swim Test

| Dose (mg/kg) | Immobility Duration (s, mean ± SEM) | % Change from Control |

|---|---|---|

| 10 | 81.27 ± 16.13 | 27.69% |

| 20 | 67.41 ± 14.91 | 40.02% |

| 40 | 53.39 ± 12.85 | 52.53% |

| Control | 112.39 ± 12.14 | - |

Data from reference researchgate.net

Other Pharmacological Activities

Beyond the central nervous system, derivatives of this compound have shown potential in treating metabolic and cardiovascular conditions. nih.govresearchgate.net

Antidiabetic and Antihypertensive Properties

The thieno[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of new treatments for type 2 diabetes mellitus (T2DM). nih.gov One approach is to inhibit hepatic gluconeogenesis, the process of glucose production in the liver. A cell-based screening identified a thieno[2,3-b]pyridine derivative (DMT) as an inhibitor of this pathway. nih.gov Structure-activity relationship (SAR) studies led to the discovery of more potent compounds, 8e and 9d , which effectively inhibited hepatic glucose production. nih.gov Compound 8e was found to work by reducing the expression of key gluconeogenic genes, G6Pase and PEPCK, and it also demonstrated the ability to lower fasting blood glucose in diabetic mice. nih.gov

Other pyridine derivatives have also been explored for their antidiabetic properties, with some showing α-amylase inhibitory activity. jchemrev.commdpi.com The thieno[2,3-b]pyridine core is also noted for its potential in developing antihypertensive agents. nih.govresearchgate.net

Table 3: Hepatic Gluconeogenesis Inhibition by Thieno[2,3-b]pyridine Derivatives

| Compound | IC50 (μM) |

|---|---|

| DMT | 33.8 |

| 8e | 16.8 |

| 9d | 12.3 |

Data from reference nih.gov

Cardiotonic Activity via Phosphodiesterase-3 Inhibition

Certain pyridine-based compounds have been developed as cardiotonic agents, which increase the force of heart muscle contraction. ekb.eg A common mechanism for this action is the inhibition of phosphodiesterase-3 (PDE-3), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). ekb.eg Inhibiting PDE-3 leads to increased cAMP levels, which in turn enhances cardiac contractility. ekb.eg

Enzyme Inhibition Studies (e.g., P110α, COX, LOX)

The this compound scaffold and its derivatives have been the subject of various enzyme inhibition studies, demonstrating their potential as modulators of key enzymes implicated in a range of diseases. Research has particularly focused on their effects on enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (LOX), which are crucial in the inflammatory cascade.

Some thienopyridine derivatives have been investigated for their dual inhibitory activity against COX-2 and 5-LOX. For instance, a morpholinoacetamide thiophene derivative demonstrated notable in vivo anti-inflammatory effects when compared to celecoxib (B62257). researchgate.net This compound also exhibited significant 5-LOX inhibitory activity with an IC50 value of 4.33 μM. researchgate.net Molecular modeling studies suggest that its binding mode within the active sites of COX-2 and 5-LOX is similar to that of celecoxib and the known 5-LOX inhibitor NDGA, respectively. researchgate.net

In another study, a series of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one derivatives were synthesized and evaluated for their anti-inflammatory properties through COX-1 and COX-2 inhibition. d-nb.info One of the synthesized chalcones, compound 3, showed potent inhibitory activity against both COX-1 and COX-2 with IC50 values of 3.7 µM and 0.39 µM, respectively, which were superior to the standard drug, celecoxib (IC50 values of 5.47 µM for COX-1 and 0.86 µM for COX-2). d-nb.infonih.gov Furthermore, this compound also displayed the highest inhibitory potential against 5-lipoxygenase with an IC50 of 4.71 µM, compared to the standard drug meclofenamate sodium (IC50 of 6.15 µM). d-nb.info The pyrimidine-2-thiol (B7767146) derivative, compound 4, also exhibited strong COX-2 inhibition with an IC50 of 0.44 µM. nih.gov

These findings highlight the potential of the thienylpyridine core in the development of novel anti-inflammatory agents with dual COX/LOX inhibitory activity. The ability to modulate these key enzymes underscores the therapeutic promise of this class of compounds.

Interactive Data Table: COX and LOX Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

| Morpholinoacetamide thiophene derivative | 5-LOX | 4.33 | NDGA | 2.46 |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (Compound 3) | COX-1 | 3.7 | Celecoxib | 5.47 |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (Compound 3) | COX-2 | 0.39 | Celecoxib | 0.86 |

| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one (Compound 3) | 5-LOX | 4.71 | Meclofenamate Sodium | 6.15 |

| Pyrimidine-2-thiol derivative (Compound 4) | COX-2 | 0.44 | Celecoxib | 0.86 |

Role as a Privileged Scaffold in Drug Discovery

The this compound moiety is increasingly recognized as a "privileged scaffold" in the field of drug discovery. researchgate.net This term, coined by Evans et al., refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for the development of novel therapeutic agents. nih.govmdpi.com The pyridine ring itself is a well-established privileged structure, present in numerous FDA-approved drugs and natural products. nih.govmdpi.comrsc.org

The combination of a pyridine ring with a thiophene ring, as seen in this compound, creates a unique heterocyclic system with distinct electronic and structural features. researchgate.net The pi-electron deficient nature of the pyridine ring coupled with the pi-electron rich thiophene unit contributes to its ability to engage in a variety of interactions with biological macromolecules. researchgate.net These interactions can include hydrogen bonding, and π-π stacking, which are crucial for ligand-receptor binding and subsequent biological activity.

The versatility of the thienopyridine scaffold is evident from the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. researchgate.net For example, derivatives of thienopyridines have shown cytotoxic effects against cancer cell lines like MDA-MB-231 and MCF-7, suggesting potential for antitumor applications. The adaptability of this scaffold allows for the synthesis of large and diverse compound libraries, facilitating the exploration of chemical space and the identification of potent and selective modulators of various biological targets. nih.govmdpi.com The thienopyridine framework's favorable properties, such as influencing solubility and lipophilicity, further enhance its attractiveness as a core structure in medicinal chemistry. researchgate.net

Materials Science Applications of 2 3 Thienyl Pyridine

Organic Electronics and Optoelectronic Devices

The tunable electronic characteristics of molecules derived from 2-(3-thienyl)pyridine make them highly suitable for use in various organic electronic and optoelectronic applications. By modifying the molecular backbone and peripheral substituents, researchers can fine-tune properties such as energy levels (HOMO/LUMO), bandgaps, and charge carrier mobility to meet the specific requirements of different devices.

The this compound moiety is a key component in the design of novel organic semiconductors. These materials are essential for the active layers in a variety of electronic devices. The pyridine (B92270) unit enhances electron affinity, which is beneficial for electron-transporting (n-type) or ambipolar materials, while the thiophene (B33073) unit contributes to good charge transport and processability. google.comnih.gov The ability to create both p-type and n-type characteristics is crucial for the fabrication of complex organic electronic circuits. nih.gov For instance, polymers incorporating pyridine and thiophene units have been synthesized and shown to possess the semiconducting properties necessary for electronic applications. google.com The introduction of dibenzothiophene (B1670422) sulfone and pyridine, both electron-deficient groups, into an organic semiconductor has been shown to improve the material's electron transport performance. google.com

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily dependent on the charge carrier mobility of the semiconductor used. Polymers and small molecules containing the this compound unit have been investigated as active channel materials in OFETs. These materials have demonstrated promising charge transport capabilities. For example, conjugated copolymers based on indacenodithiophene and thiadiazolo[3,4-c]pyridine have been synthesized and shown to exhibit high hole mobilities. researchgate.net Similarly, polymers based on diketopyrrolopyrrole (DPP) flanked by pyridine units have demonstrated high electron and hole mobilities, making them suitable for ambipolar and n-channel OFETs. ossila.com

Table 1: Performance of OFETs Based on Pyridine-Thiophene Polymers

| Polymer Name | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

| PIDTPyT | 0.066 | - | 10⁶ |

| PIDTDTPyT | 0.045 | - | 10⁶ |

| PDBPyBT | 2.78 | 6.3 | - |

In the field of organic light-emitting diodes (OLEDs), materials incorporating the this compound scaffold are utilized in both the emissive layer and the electron transport layer (ETL). The pyridine component helps to lower the LUMO energy level, facilitating electron injection and transport, which can lead to more efficient and stable devices. rsc.org Iridium complexes containing thieno[3,2-c]pyridine (B143518) ligands have been used as phosphorescent emitters in OLEDs, achieving high efficiencies. researchgate.net Furthermore, pyridine-3,5-dicarbonitrile (B74902) derivatives have been developed as efficient thermally activated delayed fluorescence (TADF) emitters, a key technology for high-efficiency, metal-free OLEDs. nih.govbeilstein-journals.org

Table 2: Performance of OLEDs Incorporating Pyridine-Containing Materials

| Material Type | Role | Max. External Quantum Efficiency (EQE) | Luminous Efficiency (cd/A) | Emission Color |

| Iridium(III) complex (PO-01-TB) | Orange Emitter | 11.6% | 34.2 | White (with blue emitter) |

| Pyridine-3,5-dicarbonitrile deriv. | TADF Emitter | >7% | 15 | Blue to Yellow |

| 2,7-bis{pyridyl-oxadiazolyl}spirobifluorene | Electron Transport | 0.5% | 0.93 | - |

| Carbazole derivatives | Emitter | 9.5% | ~20 | Greenish Blue |

The development of efficient organic photovoltaic (OPV) devices relies on the design of donor and acceptor materials with appropriate energy levels and broad absorption spectra. The this compound unit has been incorporated into conjugated polymers for OPV applications. These materials can act as either electron donors or as part of electron-accepting units. For instance, copolymers of indacenodithiophene and thiadiazolo[3,4-c]pyridine have been used in bulk heterojunction solar cells, achieving notable power conversion efficiencies (PCE). researchgate.net Pyridine-based materials have also been explored as effective electron transporting layers in organic solar cells, enhancing device performance. rsc.org

Table 3: Performance of Organic Photovoltaic Devices with Pyridine-Thiophene Materials

| Polymer/Material Name | Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

| PIDTPyT | Donor | 3.91% | - | - |

| PIDTDTPyT | Donor | 3.91% | - | - |

| TmPyPB | ETL | 6.3% | - | - |

| S(TPA–DHT–DCN) | Donor | 2.87% | 0.96 | 6.80 |

Fluorescent Probes and Sensors

The inherent fluorescence properties of molecules containing the this compound moiety, combined with the coordinating ability of the pyridine nitrogen atom, make them excellent candidates for the development of fluorescent chemosensors. These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence emission upon binding. mdpi.com

The synthesis of novel optical materials based on this compound and its derivatives has led to the creation of highly sensitive and selective fluorescent probes. nih.gov These materials are designed to exhibit a specific fluorescence response, such as quenching or enhancement, in the presence of a target analyte. For example, conjugated polymers containing 2,6-bis(2-thienyl)pyridine units have been synthesized and demonstrated to be highly efficient and selective fluorescent sensors for the detection of palladium (Pd²⁺) ions through a fluorescence quenching mechanism. rsc.org The design of such materials often involves integrating the pyridine-thiophene core with other functional groups to tune the sensor's selectivity and sensitivity for various environmentally and biologically important metal ions like Hg²⁺ and Fe³⁺. mdpi.comfrontiersin.orgnih.gov

Table 4: Fluorescent Probes Based on Pyridine-Thiophene Structures for Ion Detection

| Probe Structure | Target Ion | Detection Mechanism |

| Conjugated polymer with 2,6-bis(2-thienyl)pyridine | Pd²⁺ | Fluorescence quenching |

| Triazolyl and rhodamine hydrazide derivatives | Hg²⁺ | Colorimetric and fluorescent change |

| Pyridine derivatives | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescence response |

Biosensing Applications

The this compound scaffold is a recognized ligand in coordination chemistry, a fundamental aspect of sensor technology. chemimpex.com However, specific applications where this compound or its direct derivatives are integrated into platforms for the targeted biosensing of specific biological molecules, such as proteins or nucleic acids, are not extensively detailed in current research literature. While related heterocyclic structures like thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines have been explored for their interactions with biological targets, including DNA, dedicated biosensors using the this compound core remain an area for future development. nih.govnih.gov

Metal Ion Sensing (e.g., Cu²⁺, Zn²⁺)

The chelating properties of the thienyl and pyridine nitrogen atoms make derivatives of this compound effective ligands for constructing fluorescent sensors for metal ions. These sensors often operate via a fluorescence quenching or enhancement mechanism upon complexation with a target ion.

A notable example is a conjugated polymer chemosensor incorporating 2,6-bis(2-thienyl)pyridine units. This polymer demonstrates high sensitivity and selectivity for palladium ions (Pd²⁺) through a fluorescent quenching effect. The interaction between the polymer's coordination sites and Pd²⁺ ions disrupts the polymer's emission, allowing for quantitative detection.

In another application, thiophene moieties have been incorporated into fluorescein-based sensor motifs to create probes for zinc ions (Zn²⁺). The Zinspy (ZS) family of sensors, which feature a pyridine- and thiophene-containing chelating arm, exhibit low-micromolar dissociation constants for Zn²⁺ and enhanced fluorescence upon binding. This design strategy allows for the visualization of Zn²⁺ in biological contexts.

| Sensor Type | Target Ion | Sensing Mechanism | Key Feature |

|---|---|---|---|

| Conjugated Polymer with 2,6-bis(2-thienyl)pyridine | Pd²⁺ | Fluorescence Quenching | High sensitivity and selectivity |

| Zinspy (ZS) Fluorescein-based Sensor | Zn²⁺ | Fluorescence Enhancement | Suitable for biological imaging |

Luminescence Properties and Quantum Yield Studies

The photophysical properties of this compound are most prominently exploited when it is used as a cyclometalating ligand in heavy metal complexes, particularly with iridium(III). These complexes are investigated for their potential use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs).

For instance, a series of iridium(III) complexes with 2-(2'-thienyl)pyridine (a structural isomer) as the cyclometalating ligand and various bipyridine derivatives as ancillary ligands have been synthesized and studied. The emission colors and quantum yields of these complexes are highly dependent on the nature of the ancillary ligand and the physical state (solution vs. thin film). In solution, quantum yields are often low, but they can be significantly enhanced in the solid state. For example, quantum yields for a series of such iridium complexes in thin films were found to range from 29% to 51%.

| Complex | Emission Maxima (Thin Film) | Quantum Yield (Φ) (Thin Film) |

|---|---|---|

| [Ir(thpy)₂(6-phenyl-2,2′-bipyridine)][PF₆] | ~550 nm, ~590 nm | 29% |

| [Ir(thpy)₂(4,4′-dimethylthio-2,2′-bipyridine)][PF₆] | ~550 nm, ~590 nm | 51% |

Note: Data is for the 2-(2'-thienyl)pyridine isomer, illustrating the typical photophysical properties of this class of compounds.

Metallopolymers and Advanced Polymeric Materials